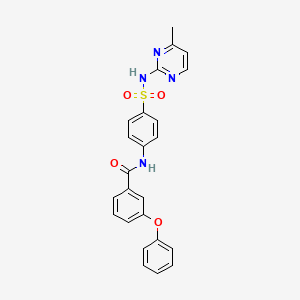

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide

Description

The compound N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide features a benzamide core linked to a sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl moiety.

Properties

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4S/c1-17-14-15-25-24(26-17)28-33(30,31)22-12-10-19(11-13-22)27-23(29)18-6-5-9-21(16-18)32-20-7-3-2-4-8-20/h2-16H,1H3,(H,27,29)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPVLPDTBOERID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth signals in cells, making them potential targets for cancer treatment.

Mode of Action

Similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the kinase, disrupting the growth signals in cells.

Biochemical Pathways

The inhibition of tyrosine kinases can disrupt several cellular processes, including cell growth and division, potentially leading to the death of cancer cells.

Pharmacokinetics

Similar compounds have been characterized in their salt forms, which can influence their solubility and thus their absorption and distribution in the body.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the benzamide, sulfamoyl, or heterocyclic groups. These modifications influence molecular weight, solubility, and thermal stability.

Table 1: Structural and Physical Comparison

Key Observations:

- Thermal Stability: Compound 3f (180–181°C) exhibits a higher melting point than 8 (168–173°C), likely due to the rigid enone linker enhancing crystallinity .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 30 , nitro in compound) correlate with enhanced biological activity in PD-L1 and enzyme inhibition assays .

Enzyme Inhibition

- Urease Inhibition : Compound 8 () demonstrated urease inhibition, with a melting point of 168–173°C. Its dichlorophenyl group may enhance hydrophobic interactions with enzyme active sites .

- PD-L1 Inhibition : In , compound 30 (57.15% inhibition) and 4 (53.33% inhibition) highlight the importance of halogenated aryl groups (e.g., 3-fluorophenyl) for activity .

Cytotoxicity and Selectivity

- Anticancer Potential: Compound 31 () exhibited notable activity against MCF7, DU-145, and PC-3 cell lines, emphasizing the role of trifluoromethyl groups in enhancing potency .

Molecular Docking and Computational Insights

- Binding Interactions : The 4-methylpyrimidinyl group in the target compound may engage in π-π stacking or hydrogen bonding with biological targets, as seen in analogs like 3f .

- ADMET Predictions : compounds underwent ADMET analysis, revealing favorable absorption and low toxicity, a trend likely applicable to the target compound .

Preparation Methods

Ullmann Coupling for Phenoxy Group Introduction

3-Hydroxybenzoic acid undergoes Ullmann coupling with iodobenzene under catalytic copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C for 24 hours:

$$

\text{3-Hydroxybenzoic acid} + \text{Iodobenzene} \xrightarrow{\text{CuI, DMF}} \text{3-Phenoxybenzoic acid} \quad (\text{Yield: 68–72\%})

$$

Key Parameters :

- Catalyst : CuI (10 mol\%) with 1,10-phenanthroline (20 mol\%).

- Base : Potassium carbonate (K₂CO₃).

- Alternative : Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) achieves higher yields (85–88\%) but at greater cost.

Preparation of 4-(N-(4-Methylpyrimidin-2-yl)Sulfamoyl)Aniline

Sulfonylation of 4-Methylpyrimidin-2-Amine

4-Aminobenzenesulfonyl chloride reacts with 4-methylpyrimidin-2-amine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere:

$$

\text{4-Aminobenzenesulfonyl chloride} + \text{4-Methylpyrimidin-2-amine} \xrightarrow{\text{Et₃N, DCM}} \text{4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)aniline} \quad (\text{Yield: 75–80\%})

$$

Optimization Notes :

- Base : Triethylamine (Et₃N) neutralizes HCl, preventing side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted sulfonyl chloride.

Amide Bond Formation: Coupling of Fragments

Schotten-Baumann Reaction

3-Phenoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)aniline in a biphasic system (NaOH/CH₂Cl₂):

$$

\text{3-Phenoxybenzoyl chloride} + \text{4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)aniline} \xrightarrow{\text{NaOH, CH₂Cl₂}} \text{Target Compound} \quad (\text{Yield: 65–70\%})

$$

Carbodiimide-Mediated Coupling

A modern alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):

$$

\text{3-Phenoxybenzoic acid} + \text{4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)aniline} \xrightarrow{\text{EDC, HOBt, THF}} \text{Target Compound} \quad (\text{Yield: 78–82\%})

$$

Comparative Efficiency :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Schotten-Baumann | 65–70 | 92–94 |

| EDC/HOBt | 78–82 | 96–98 |

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (3:1) to afford white crystals (mp: 214–216°C).

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, CONH), 8.45 (d, J = 5.2 Hz, 1H, pyrimidine-H), 7.85–6.89 (m, 13H, aromatic-H).

- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (S=O stretches).

Challenges and Mitigation Strategies

- Sulfonamide Hydrolysis : Moisture exposure during sulfonylation reduces yields. Use of molecular sieves and anhydrous solvents is critical.

- Regioselectivity in Ullmann Coupling : Competing O- vs. C-arylation is minimized by optimizing CuI loading.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.